Pentafluorophenyl diphenylphosphinate
Overview
Description
Pentafluorophenyl diphenylphosphinate is a chemical compound with the molecular formula C18H10F5O2P. It is commonly used as a reagent in organic synthesis, particularly in the formation of amide bonds without racemization. This compound is known for its high efficiency and selectivity in various chemical reactions, making it a valuable tool in both academic and industrial research .
Preparation Methods
Pentafluorophenyl diphenylphosphinate can be synthesized through a reaction between diphenylphosphinic chloride and pentafluorophenol in the presence of imidazole . The reaction typically involves mixing the reactants in an appropriate solvent under controlled temperature conditions to ensure high yield and purity. Industrial production methods may involve scaling up this reaction with optimized parameters to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Pentafluorophenyl diphenylphosphinate is primarily used as a coupling reagent in the synthesis of peptides by both solid-phase and solution-phase reactions . It facilitates the formation of amide bonds without causing racemization, which is crucial for maintaining the optical purity of the synthesized peptides. Common reagents used in these reactions include imidazole and various solvents. The major products formed from these reactions are dipeptides and other peptide derivatives with high yields and good optical purity .
Scientific Research Applications
Pentafluorophenyl diphenylphosphinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pentafluorophenyl diphenylphosphinate involves its role as a coupling reagent in amide bond formation. It activates the carboxyl group of one reactant, facilitating its reaction with the amino group of another reactant to form an amide bond. This process occurs without racemization, preserving the optical purity of the resulting product . The molecular targets and pathways involved in this mechanism are primarily related to the activation and stabilization of the reactants during the coupling reaction.
Comparison with Similar Compounds
Pentafluorophenyl diphenylphosphinate is unique in its ability to facilitate amide bond formation without racemization, which sets it apart from other coupling reagents. Similar compounds include:
Diphenylphosphinic chloride: Used in similar coupling reactions but may cause racemization.
Pentafluorophenol: Often used in combination with other reagents for coupling reactions.
Propylphosphonic anhydride: Another coupling reagent with different selectivity and efficiency.
This compound’s high efficiency, selectivity, and ability to maintain optical purity make it a preferred choice in many synthetic applications.
Properties
IUPAC Name |
1-diphenylphosphoryloxy-2,3,4,5,6-pentafluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F5O2P/c19-13-14(20)16(22)18(17(23)15(13)21)25-26(24,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWSDKUFKGVADH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F5O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405265 | |
Record name | Pentafluorophenyl diphenylphosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138687-69-1 | |
Record name | Pentafluorophenyl diphenylphosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentafluorophenyl diphenylphosphinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Pentafluorophenyl Diphenylphosphinate (FDPP) primarily used for in a research setting?
A1: this compound (FDPP) is a coupling reagent widely employed in peptide chemistry. [, ] Its primary function is to facilitate the formation of amide bonds, which are crucial linkages in peptides and proteins. [, ]
Q2: How does FDPP compare to other commonly used coupling reagents for peptide synthesis?
A2: A comparative study showed that while FDPP effectively mediates dipeptide formation, Benzotriazol-1-yl-oxytris(dimethylamino) phosphonium hexafluorophosphate (BOP) demonstrated superior yields and reduced racemization compared to FDPP, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), and isobutyl chloroformate (IBCF). []
Q3: Can you provide the molecular formula, weight, and any relevant spectroscopic data for FDPP?
A3: The molecular formula of FDPP is C18H10F5O2P, and its molecular weight is 384.25 g/mol. [] Detailed spectroscopic data, such as NMR or IR spectra, can be found in the original research articles describing its synthesis and characterization. [, , ]
Q4: Has FDPP been used in the synthesis of any natural products, and if so, what advantages did it offer?
A4: Yes, FDPP has proven valuable in the total synthesis of natural products. It played a key role in synthesizing Didemnin B analogs and facilitated the crucial macrocyclization step with improved yields. [] Similarly, it facilitated the macrocyclization step during the asymmetric synthesis of Apratoxin E. []
Q5: Are there any specific storage recommendations for FDPP to maintain its reactivity?
A5: FDPP is susceptible to decomposition upon prolonged exposure to moisture. [] It is recommended to store FDPP in a cool, dry place, preferably under inert atmosphere, to prolong its shelf life and maintain optimal reactivity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.